molecular formula C3H3IN4O B14813094 5-Iodo-1h-1,2,3-triazole-4-carboxamide CAS No. 7229-18-7

5-Iodo-1h-1,2,3-triazole-4-carboxamide

Cat. No.: B14813094
CAS No.: 7229-18-7
M. Wt: 237.99 g/mol
InChI Key: PBYFQIBUPFBKEL-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Heterocycles in Contemporary Chemical Research

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which has garnered substantial attention in modern chemical research. This interest is largely due to its unique chemical properties and its wide range of applications. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible.

In the field of medicinal chemistry, the 1,2,3-triazole nucleus is considered a valuable pharmacophore due to its metabolic stability and its ability to form hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions with biological targets. Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Role of Halogenated Triazoles in Synthetic Organic Chemistry

Halogenated triazoles, particularly those bearing an iodine atom, serve as highly versatile intermediates in synthetic organic chemistry. The carbon-iodine bond in compounds like 5-Iodo-1H-1,2,3-triazole-4-carboxamide is relatively weak, making the iodine atom an excellent leaving group in various chemical transformations.

This reactivity is harnessed in a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the 5-position of the triazole ring. This capability is crucial for the construction of complex molecules and for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 5-iodo-1,2,3-triazoles can often be achieved in a one-pot reaction from an organic azide (B81097), a terminal alkyne, and an iodine source, mediated by a copper catalyst. nih.govresearchgate.netgoogle.com

Structural Features and Research Relevance of the Carboxamide Moiety

The carboxamide functional group (-CONH2) is a ubiquitous feature in biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. Its significance lies in its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. The planar nature of the amide bond also imparts a degree of conformational rigidity to molecules, which can be advantageous in the design of compounds with specific binding properties.

In the context of this compound, the carboxamide group at the 4-position of the triazole ring enhances the molecule's potential for biological activity by providing a key site for molecular recognition. Research into various 1,2,3-triazole-4-carboxamide derivatives has revealed their potential as anticancer and antiparasitic agents, underscoring the importance of this functional group. nih.govresearchgate.net

Contextualizing this compound as a Core Research Subject

This compound integrates the key features of its constituent parts into a single, promising molecule for academic and industrial research. The 1,2,3-triazole core provides a stable and synthetically accessible scaffold. The iodo-substituent at the 5-position offers a reactive handle for further functionalization, enabling the synthesis of a diverse range of derivatives. Finally, the carboxamide group at the 4-position introduces the potential for specific biological interactions.

This combination of properties makes this compound a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While extensive research specifically on this compound is still emerging, its structural attributes position it as a significant subject for future investigations.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
CAS Number 7229-18-7
Molecular Formula C₃H₃IN₄O
Molecular Weight 237.987 g/mol

Data sourced from chemical databases. molbase.com

Illustrative Spectral Data for 1,2,3-Triazole Derivatives

While specific spectral data for this compound is not extensively published, the following table provides typical chemical shift ranges for protons and carbons in similar 1,2,3-triazole structures, as observed in the literature. This information is intended to be illustrative and may not represent the exact values for the title compound.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H-NMR Triazole Ring CH8.00 - 8.75
Amide NH₂Variable, often broad
¹³C-NMR Triazole Ring C4139 - 149
Triazole Ring C5122 - 128
Carbonyl C=O160 - 170

Illustrative data based on similar compounds reported in the literature. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7229-18-7

Molecular Formula

C3H3IN4O

Molecular Weight

237.99 g/mol

IUPAC Name

5-iodo-2H-triazole-4-carboxamide

InChI

InChI=1S/C3H3IN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8)

InChI Key

PBYFQIBUPFBKEL-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1I)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives

Strategies for the Formation of the 1,2,3-Triazole Ring System

The foundational step in synthesizing the target compound is the construction of the 1,2,3-triazole heterocyclic ring. This is predominantly accomplished via [3+2] cycloaddition reactions between an azide (B81097) and an alkyne component. The choice of catalyst is crucial as it dictates the regiochemical outcome of the reaction, yielding either 1,4- or 1,5-disubstituted products.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 5-Iodo-1,2,3-triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgwikipedia.org This reaction is highly efficient and regioselective, proceeding under mild conditions with broad functional group tolerance. organic-chemistry.org For the synthesis of 5-iodo-1,2,3-triazoles, this methodology is adapted by incorporating an iodinating agent or by using a pre-iodinated alkyne. google.comnih.gov The active Cu(I) catalyst can be generated in situ from copper(II) salts (like copper(II) sulfate) with a reducing agent such as sodium ascorbate, or directly from Cu(I) salts like copper(I) iodide. wikipedia.org

Achieving the regioselective placement of the iodine atom at the C5 position of the triazole ring is a critical challenge. Two primary mechanistic pathways have been identified in copper-catalyzed systems.

One widely accepted mechanism involves the formation of a 1-iodoalkyne intermediate. google.comnih.gov In the presence of an iodinating agent (e.g., N-iodosuccinimide (NIS) or molecular iodine), the terminal alkyne is first converted to the corresponding 1-iodoalkyne. google.com This activated internal alkyne then undergoes the CuAAC reaction with an azide to yield the 1,4,5-trisubstituted 5-iodo-1,2,3-triazole exclusively. google.comnih.gov Studies have shown that the rapid and complete conversion of the terminal alkyne to a 1-iodoalkyne early in the reaction is key to ensuring high selectivity for the 5-iodo product over the 5-protio-1,2,3-triazole byproduct. google.com

An alternative pathway suggests the direct iodination of a copper(I) triazolide intermediate. google.comnih.gov In this scenario, the standard CuAAC reaction between a terminal alkyne and an azide proceeds first to form a C5-cuprated triazole intermediate. This organocopper species is then intercepted and quenched by an electrophilic iodine source (like I₂, ICl, or NIS) to afford the final 5-iodotriazole. nih.govresearchgate.net The efficiency of this trapping step is crucial for preventing the protonation of the intermediate, which would lead to the undesired 5-H-triazole. nih.gov

To enhance efficiency and operational simplicity, several one-pot, three-component protocols have been developed. These methods avoid the need to pre-synthesize and isolate potentially unstable intermediates like 1-iodoalkynes or organic azides. researchgate.nettandfonline.com A common approach involves mixing the terminal alkyne, an organic azide, a copper(I) source, and an iodinating agent in a single reaction vessel. researchgate.net

For example, a highly efficient method uses a combination of a 1-copper(I) alkyne (generated in situ) and molecular iodine, which serve as a synthetic equivalent of a 1-iodoalkyne. researchgate.net This mixture reacts cleanly with an azide to form the desired 1,4,5-trisubstituted 5-iodo-1,2,3-triazole. researchgate.net Another effective one-pot system employs CuI and N-bromosuccinimide (NBS), where the system provides both the catalytic Cu(I) and the electrophilic halogen source (I⁺) for the reaction. tandfonline.com These multicomponent reactions are highly valued for their convenience and high tolerance of various functional groups, making them suitable for creating diverse molecular libraries. tandfonline.com

Catalyst SystemHalogen SourceKey FeaturesReference
CuII₂Uses in situ generated 1-copper(I) alkyne. researchgate.net
CuI / Ligand1-IodoalkyneHigh yields, mild conditions, simple workup. nih.gov
CuI-NBSNBSProvides both I⁺ and catalytic Cu⁺ simultaneously. tandfonline.com
Cu(II)/Na-ascorbateNISIn situ generation of Cu(I) and 1-iodoalkyne. google.com
Cu(ClO₄)₂ / NaII₃⁻In situ generation of Cu(I) and electrophilic triiodide. researchgate.net

Ruthenium-Catalyzed Cycloaddition Approaches for 5-Halotriazoles

As a powerful alternative to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, exclusively yielding 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to react with internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. nih.govarkat-usa.org

This capability is particularly relevant for the synthesis of 5-halotriazoles. The reaction can be performed using halogenated internal alkynes (1-haloalkynes). arkat-usa.orgmdpi.com Ruthenium(II) complexes, such as [CpRuCl(cod)] (Cp = cyclopentadienyl, cod = cyclooctadiene), effectively catalyze the cycloaddition of organic azides to 1-chloro-, 1-bromo-, and 1-iodoalkynes that are electronically deficient. mdpi.com While CpRuCl(COD) (Cp = pentamethylcyclopentadienyl) is a common catalyst for RuAAC at room temperature, catalysts with the less bulky Cp ligand have proven more efficient for reactions involving halogen-substituted internal alkynes. arkat-usa.org This method provides direct access to 5-halo-1,4,5-trisubstituted-1,2,3-triazoles, which can be further modified through cross-coupling reactions. mdpi.com

Metal-Free and Alternative Catalytic Methods for Triazole Scaffolds

While copper and ruthenium catalysts are dominant, concerns about catalyst toxicity and removal have spurred the development of metal-free synthetic routes to 1,2,3-triazoles. mdpi.com One such method involves an I₂/TBPB (tert-butyl peroxybenzoate) mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines. lumenlearning.com Another approach utilizes cascade reactions of enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine to regioselectively construct 1,5-disubstituted 1,2,3-triazoles. lumenlearning.com

Furthermore, transition-metal-free strategies have been developed for specific triazole substitution patterns, such as the synthesis of 5-amino-1,2,3-triazoles through a cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds. While not directly producing 5-iodo-triazoles, these methods highlight the expanding toolkit available for triazole synthesis, which may be adapted for the construction of halogenated derivatives in the future.

Introduction of the Carboxamide Functional Group at the 4-Position

To synthesize the target molecule, 5-iodo-1H-1,2,3-triazole-4-carboxamide, the carboxamide group must be incorporated at the C4 position. The most direct and common strategy is to use a starting alkyne that already contains the desired functionality or a direct precursor.

The cycloaddition reactions described above (e.g., CuAAC) are typically performed using a propiolamide (B17871) (an alkyne bearing a carboxamide group) as the alkyne component. This approach builds the carboxamide functionality directly into the triazole ring during its formation. The reaction of a propiolamide with an organic azide in the presence of a copper catalyst and an iodinating source would proceed as a one-pot process to yield the target 5-iodo-1,2,3-triazole-4-carboxamide.

Alternatively, the carboxamide can be generated from other functional groups on a pre-formed triazole ring. One common method is the hydrolysis of a 4-cyano-1,2,3-triazole. The cyano group can be converted to a primary carboxamide under acidic or basic conditions. This two-step approach involves first synthesizing the 5-iodo-4-cyano-1,2,3-triazole via cycloaddition and then performing the hydrolysis. Another advanced method involves the palladium-catalyzed aminocarbonylation of a 5-iodo-1,2,3-triazole that also has a suitable leaving group or precursor at the C4 position, though this is more commonly applied to introduce carboxamides at the C5 position by acting on the C5-iodo group itself. researchgate.net

Divergent Synthetic Pathways for this compound Analogs

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. For analogs of this compound, this approach is particularly effective. The core structure, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, can be synthesized and then diversified. nih.govacs.org

One primary synthetic route involves the cyclization of an azide with an α-cyano amide. nih.gov This method allows for variability in the substituent on the triazole nitrogen (from the azide) and on the carboxamide nitrogen. A generalized scheme for this approach is the base-promoted cyclization between a substituted azide and an N-substituted-2-cyanoacetamide. researchgate.net

Alternatively, analogs can be expediently synthesized via Lewis-acid catalyzed amination of an ethyl ester precursor. nih.gov This involves first preparing the ethyl 5-amino-1,2,3-triazole-4-carboxylate through the cyclization of an azide with ethyl-2-cyanoacetate, followed by amination to yield the desired carboxamide derivatives. nih.gov This two-step process provides a versatile entry point for introducing a wide range of amine functionalities to the carboxamide group.

Further diversification can be achieved by modifying the substituents on the core triazole ring. For instance, starting with precursors like 2-(5-iodo-1,2,3-triazolyl)benzamides, divergent cyclization can lead to different fused heterocyclic systems depending on the reaction conditions. rsc.orgresearchgate.net Base-mediated cyclization in a non-polar solvent can result in an O-attack by the ambident carboxamide anion to form cyclic imidates, while a copper-catalyzed Ullmann coupling promotes N-attack to yield triazole-fused quinazolinones. rsc.org This demonstrates how a single precursor can be guided down different reaction pathways to produce structurally distinct and complex analogs.

Utilizing 5-Iodo-1,2,3-triazoles as Precursors for Complex Architectures

The 5-iodo-1,2,3-triazole moiety is an exceptionally versatile building block for constructing more complex molecular architectures. researchgate.net The iodine atom at the C5 position serves as a highly effective leaving group, enabling a wide array of cross-coupling and functionalization reactions. This has led to its recognition as a key intermediate for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.netresearchgate.net

The utility of 5-iodotriazoles is prominently displayed in metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Common reactions include:

Sonogashira Coupling: For introducing alkyne functionalities. nih.govresearchgate.net

Suzuki Coupling: For forming C-C bonds with boronic acids. nih.gov

Heck and Stille Couplings: Other powerful methods for C-C bond formation. researchgate.net

Ullmann Coupling: For creating C-N or C-O bonds, often used in intramolecular cyclizations. rsc.org

These coupling reactions provide a platform for late-stage functionalization, enabling the synthesis of highly decorated molecules. researchgate.net For example, 4-ethynyl-5-iodo-1,2,3-triazoles have been used as starting materials where the C5-iodo group is selectively functionalized via Sonogashira or Suzuki reactions. nih.gov

Furthermore, 5-iodotriazoles are crucial precursors for creating fused heterocyclic systems through intramolecular reactions. rsc.org A common strategy involves a copper-catalyzed cycloaddition to form a 5-iodotriazole intermediate bearing a tethered nucleophile. Subsequent intramolecular cyclization, which can be palladium-catalyzed or base-mediated, leads to the formation of polycyclic frameworks containing a fused 1,2,3-triazole ring. researchgate.netrsc.org For instance, alcohol-tethered 5-iodotriazoles can undergo base-mediated intramolecular C-O coupling to furnish triazole-fused 4H-3,1-benzoxazines efficiently under transition-metal-free conditions. researchgate.net

The following table summarizes various transformations of 5-iodotriazoles into more complex structures.

Reaction TypeCatalyst/ReagentBond FormedProduct TypeReference
Sonogashira CouplingPd(PPh₃)₄, CuIC(sp)-C(sp²)5-Alkynyl-1,2,3-triazoles nih.gov
Suzuki CouplingPd CatalystC(sp²)-C(sp²)5-Aryl-1,2,3-triazoles nih.gov
Intramolecular Direct ArylationPd CatalystC(sp²)-C(sp²)Fused Polycyclic Triazoles rsc.org
Intramolecular Ullmann CouplingCu CatalystC(sp²)-NTriazole-fused Quinazolinones rsc.org
Base-mediated Intramolecular CyclizationBase (e.g., K₂CO₃)C(sp²)-OTriazole-fused Benzoxazines researchgate.net
CyanationPd CatalystC(sp²)-CN5-Cyano-1,2,3-triazoles researchgate.net

Control of Regioselectivity and Stereochemistry in Triazole Synthesis

The synthesis of 1,2,3-triazoles from azides and alkynes can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. Controlling this regioselectivity is a critical aspect of triazole synthesis. acs.org

The advent of metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions revolutionized the field by providing high regioselectivity. acs.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netacs.org This reaction is widely used due to its reliability, mild conditions, and high yields. researchgate.net

Conversely, the synthesis of the 1,5-disubstituted isomer can be achieved using ruthenium-based catalysts. acs.org The choice of catalyst is therefore the primary tool for directing the regiochemical outcome of the cycloaddition. In some cases, regioselectivity towards the 1,5-isomer can also be achieved under specific conditions with other metals or even metal-free approaches, for example, by using t-BuOK in wet DMF with trimethylsilyl (B98337) alkynes. organic-chemistry.org

For the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, a one-pot reaction is often employed where the CuAAC is combined with an iodinating agent. organic-chemistry.orggoogle.com A common method involves the reaction of an organic azide and a terminal alkyne mediated by a copper(I) species and an in-situ generated iodinating agent. semanticscholar.orgnih.gov For example, mixing copper(II) perchlorate (B79767) and sodium iodide generates both the active copper(I) catalyst and electrophilic triiodide ions, which mediate the cycloaddition and subsequent iodination to afford the desired 5-iodo-1,4-disubstituted product with high regioselectivity. nih.gov The mechanism is believed to involve the iodination of a copper(I) triazolide intermediate. nih.gov

The table below outlines the catalysts and resulting regioselectivity in triazole synthesis.

Catalyst SystemAlkyne TypeMajor RegioisomerReference
Copper(I)Terminal Alkyne1,4-disubstituted acs.org
RutheniumTerminal Alkyne1,5-disubstituted acs.org
Copper(I) / Iodinating Agent (e.g., I₂, ICl)Terminal Alkyne5-Iodo-1,4-disubstituted organic-chemistry.orggoogle.com
ZincTerminal Alkyne1,5-disubstituted organic-chemistry.org
Molecular Iodine (I₂)Enaminones (Alkyne surrogate)1,5-disubstituted organic-chemistry.org

Stereochemistry in triazole synthesis is primarily concerned with the chirality of the substituents attached to the triazole ring, as the aromatic triazole ring itself is planar. Control of stereochemistry, therefore, involves using enantiomerically pure starting materials (azides or alkynes) or employing asymmetric catalytic methods to introduce chiral centers into the substituents during the synthesis.

Chemical Reactivity and Derivatization Strategies of 5 Iodo 1h 1,2,3 Triazole 4 Carboxamide

Reactivity of the 5-Position Iodine Substituent

The carbon-iodine bond at the C5 position of the triazole ring is the most reactive site for many transformations, particularly for carbon-carbon and carbon-heteroatom bond formation. Its utility stems from the ability of iodine to act as an excellent leaving group in various metal-catalyzed and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are highly effective for functionalizing 5-iodo-1,2,3-triazoles. nih.gov The electron-deficient nature of the triazole ring enhances the reactivity of the C-I bond in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 5-iodo-1,2,3-triazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. It is a widely used method for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles. researchgate.net The reaction is generally mediated by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. acs.orgscispace.commdpi.com Studies have shown that these reactions can be performed in various solvents, including environmentally benign options like water, using specialized palladium complexes. researchgate.net The carboxamide group at the C4 position is generally stable under these conditions.

Heck Reaction: The Heck reaction involves the coupling of the 5-iodo-1,2,3-triazole with an alkene to form a new C-C bond, yielding a 5-vinyl-1,2,3-triazole derivative. researchgate.netresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. The conditions are typically mild, and the reaction shows high selectivity for the trans isomer. researchgate.net

Sonogashira Coupling: This coupling reaction joins the 5-iodo-1,2,3-triazole with a terminal alkyne, creating a 5-alkynyl-1,2,3-triazole. researchgate.netacs.org The reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of a mild base, often an amine that can also serve as the solvent. researchgate.netresearchgate.net The Sonogashira reaction is known for its mild conditions, often proceeding at room temperature. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 5-Iodo-1,2,3-triazoles

ReactionCoupling PartnerTypical Catalyst/ConditionsProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)5-Aryl-1,2,3-triazole acs.org
HeckAlkene (e.g., n-Butyl acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)5-Vinyl-1,2,3-triazole researchgate.net
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)5-Alkynyl-1,2,3-triazole acs.orgnih.gov

Halogen Exchange Reactions and Further Functionalization

The iodine atom at the 5-position can be replaced with other halogens through a process known as a halogen exchange (Halex) reaction. This is particularly useful for synthesizing 5-fluoro- and 5-chloro-1,2,3-triazoles from the more readily accessible 5-iodo precursors. ijpsdronline.com

The conversion of 5-iodo-1,2,3-triazoles to 5-fluoro-1,2,3-triazoles is typically achieved by heating with a fluoride (B91410) salt, such as potassium fluoride (KF), often at high temperatures (e.g., 180 °C) and sometimes under microwave irradiation. masterorganicchemistry.com This transformation is significant because the resulting 5-fluoro-1,2,3-triazoles are valuable substrates for further functionalization, particularly through nucleophilic aromatic substitution (SNAr), where fluoride is an excellent leaving group. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Triazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings. nih.gov The 1,2,3-triazole ring is sufficiently electron-deficient to undergo SNAr, especially when a halogen is present at the 5-position.

While the C5-iodo bond is highly reactive in cross-coupling, iodine is a relatively poor leaving group in SNAr compared to fluorine. wikipedia.org In SNAr reactions on halo-aromatics, the reactivity order is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. wikipedia.org

Therefore, a common synthetic strategy involves a two-step process:

Halex Reaction: The 5-iodo-1,2,3-triazole is first converted to the more reactive 5-fluoro-1,2,3-triazole. masterorganicchemistry.commdpi.com

SNAr Reaction: The 5-fluoro derivative is then reacted with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to yield fully substituted 1,2,3-triazoles. researchgate.netmdpi.com

This sequential approach provides access to a diverse array of 1,4,5-trisubstituted triazoles that are not easily accessible through direct coupling methods.

Transformations Involving the 4-Carboxamide Functional Group

The 4-carboxamide group offers a secondary site for derivatization, allowing for modifications that can tune the molecule's physical, chemical, and biological properties. nih.gov Standard amide chemistry can be applied, although the reactivity can be influenced by the adjacent triazole ring.

Modification of the Amide Nitrogen and Carbonyl Moiety

The carboxamide functional group is robust but can undergo several transformations under specific conditions. researchgate.net

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, though this typically requires strong bases and electrophiles, as the N-H protons are only weakly acidic.

Hydrolysis: The amide can be hydrolyzed to the corresponding 1H-1,2,3-triazole-4-carboxylic acid under acidic or basic conditions, although this often requires harsh conditions (e.g., strong acid or base at high temperatures). researchgate.net The resulting carboxylic acid is a versatile intermediate that can be converted into esters, acid chlorides, or other derivatives.

Reduction: The amide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the C=O group into a CH₂ group, providing access to 4-(aminomethyl)-1H-1,2,3-triazoles.

Nucleophilic Attack at the Carboxamide Carbon

The carbonyl carbon of the carboxamide is electrophilic and can be attacked by various nucleophiles, leading to the formation of other functional groups.

Conversion to Thioamides: The amide can be converted to the corresponding thioamide by treatment with thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides are valuable intermediates in their own right and can be used to synthesize other heterocyclic systems.

Conversion to Amidines: The carboxamide can be a precursor to amidines. For example, the related antiviral drug Ribavirin (a 1,2,4-triazole-3-carboxamide) can be converted to its amidine derivative, Taribavirin. This transformation can be achieved through various methods, such as converting the amide to a thioamide followed by reaction with an amine, or via activation of the carbonyl group.

Manipulation of the Triazole Nitrogen Atoms for N-Substituted Derivatives

The 1H-1,2,3-triazole ring of 5-Iodo-1H-1,2,3-triazole-4-carboxamide contains three nitrogen atoms, presenting opportunities for the synthesis of N-substituted derivatives. The substitution pattern on the triazole ring can significantly influence the compound's chemical and physical properties. The alkylation or arylation of the triazole nitrogen is a common strategy to generate a library of analogues.

In principle, substitution can occur at the N1, N2, or N3 positions of the triazole ring. The regioselectivity of these reactions is often influenced by several factors, including the nature of the substituent, the reaction conditions, and the presence of catalysts. For 4,5-disubstituted 1,2,3-triazoles, steric hindrance caused by the substituents at the C4 and C5 positions can play a crucial role in directing the incoming group. scielo.brresearchgate.net Specifically, bulky groups at these positions tend to favor substitution at the less sterically hindered N2 position. scielo.brresearchgate.net

Various catalytic systems have been developed to control the regioselectivity of N-arylation. Palladium-catalyzed systems, for instance, have demonstrated high selectivity for the N2 position in the arylation of 4-substituted and 4,5-unsubstituted 1,2,3-triazoles. nih.gov Similarly, copper-catalyzed Ullmann-type coupling reactions are also employed for N-arylation, although the regioselectivity can be more variable. scielo.brresearchgate.net The choice of ligands, bases, and solvents is critical in achieving the desired isomeric product. scielo.brresearchgate.net

While specific studies on the N-substitution of this compound are not extensively detailed in the reviewed literature, the general principles of 1,2,3-triazole chemistry suggest that a mixture of N1 and N2 isomers would likely be formed upon alkylation or arylation, with the potential for N2-selectivity to be enhanced by steric factors and appropriate catalyst selection.

Table 1: General Strategies for N-Substitution of 1,2,3-Triazoles

Reaction TypeCatalyst/ReagentsKey FeaturePredominant Isomer
N-ArylationPalladium complexes with sterically hindered phosphine (B1218219) ligandsOffers high regioselectivity for N2-arylation, even with 4-substituted triazoles. nih.govN2
N-ArylationCopper salts with ligands (e.g., proline)Selectivity is influenced by steric hindrance on the triazole ring; 4,5-disubstitution favors N2. scielo.brresearchgate.netN2
N-AlkylationAlkyl halides with a baseOften results in a mixture of N1 and N2 isomers; regioselectivity depends on conditions and substrate.Mixture (N1/N2)

Cascade and Annulation Reactions Initiated by the Iodotriazole Moiety

The iodine atom at the C5 position of this compound is a key functional group that initiates a variety of powerful cascade and annulation reactions. These transformations leverage the reactivity of the carbon-iodine bond, typically through metal-catalyzed cross-coupling or base-mediated cyclizations, to construct fused polycyclic heterocyclic systems.

A significant strategy involves the intramolecular cyclization of 5-iodotriazoles that bear a suitably positioned nucleophile. For example, 2-(5-iodo-1,2,3-triazolyl)phenols or -benzoic acids can undergo base-mediated or metal-catalyzed intramolecular annulation. rsc.orgresearchgate.netacs.org This initial cyclization forms a fused triazole system, such as a triazolo-benzoxazine. acs.org

These fused intermediates can then undergo further transformations in a cascade sequence. A notable example is the annulation-induced denitrogenative transformation. acs.orgacs.orgnih.gov In this process, the initially formed fused heterocycle can undergo an electrocyclic ring opening, losing dinitrogen (N₂) to generate a reactive diazo intermediate in situ. researchgate.netacs.org This "hidden" diazo group can then be trapped by various reagents in the reaction mixture, leading to the formation of diverse molecular architectures. For instance, copper-catalyzed capture of the diazo intermediate can lead to the synthesis of functionalized benzoxazoles or various anthranilamides. researchgate.netacs.org

Palladium-catalyzed intramolecular reactions, such as direct arylation or Heck reactions, also represent a robust method for creating fused systems starting from 5-iodotriazoles. rsc.orgnih.govrsc.org These methods provide an efficient route to polycyclic frameworks containing a fused 1,2,3-triazole core, which are of interest in medicinal and materials chemistry. rsc.org The 5-iodotriazole serves as a versatile precursor, enabling the construction of complex molecules in a step-economical fashion. rsc.org

Table 2: Examples of Cascade and Annulation Reactions of 5-Iodotriazoles

Reaction TypeKey PrecursorConditionsKey IntermediateFinal Product Class
Annulation-Induced Cascade researchgate.net(5-Iodo-1,2,3-triazolyl)phenolsBase-mediated cyclization, then Cu-catalyzed aminationDiazoimineFunctionalized Benzoxazoles
Annulation-Triggered Denitrogenation acs.orgnih.gov2-(5-Iodo-1,2,3-triazolyl)benzoic AcidsIntramolecular cyclization, then Cu-catalyzed captureDiazoimine or diazoamideAnthranilamides, Thiolated Benzoxazinones
Intramolecular Pd-Catalyzed Direct Arylation rsc.orgrsc.orgAryl-tethered 5-IodotriazolesPd catalyst, basePalladacycleFused Polycyclic Triazoles
Intramolecular Heck Reaction rsc.orgnih.govAlkene-tethered 5-IodotriazolesPd catalyst, basePalladacycleFused Polycyclic Triazoles

Computational and Theoretical Investigations of 5 Iodo 1h 1,2,3 Triazole 4 Carboxamide Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. For 5-Iodo-1H-1,2,3-triazole-4-carboxamide, these methods would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Reactivity and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. The molecular electrostatic potential (MEP) surface could be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it might interact with other molecules. For instance, in studies of other triazole derivatives, DFT has been used to pinpoint sites susceptible to nucleophilic or electrophilic attack.

A hypothetical data table for DFT-calculated parameters of this compound might include:

ParameterCalculated Value
Total EnergyData not available
Dipole MomentData not available
Highest Occupied Molecular Orbital (HOMO) EnergyData not available
Lowest Unoccupied Molecular Orbital (LUMO) EnergyData not available
HOMO-LUMO Energy GapData not available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would be essential to understand its kinetic stability and potential reaction pathways.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling techniques are vital for understanding how a molecule like this compound might interact with biological targets, a key aspect in drug discovery and design.

Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be performed to predict its binding affinity and mode of interaction with specific protein targets. These studies are prevalent for other triazole-based compounds, where they have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes.

A hypothetical table summarizing docking results could look like this:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
e.g., Cyclin-Dependent Kinase 2Data not availableData not available
e.g., Carbonic Anhydrase IXData not availableData not available

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While no specific SAR studies for this compound are available, computational methods could be used to build SAR models if a series of related compounds with known activities were available. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in physicochemical properties with changes in biological activity to predict the activity of new compounds.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamics of a molecule and its complexes over time. For this compound, MD simulations could be used to study its flexibility and how it adapts its conformation upon binding to a target protein. Such simulations are crucial for validating docking results and understanding the stability of ligand-protein complexes. Analysis of MD trajectories can reveal important information about the binding mechanism and the role of solvent molecules.

Computational Prediction of Supramolecular Assembly and Halogen Bonding Interactions

Computational and theoretical investigations offer powerful tools to predict and understand the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the formation of larger molecular architectures and quantify the strength and nature of the interactions involved, particularly the influential role of halogen bonding.

The supramolecular assembly of this compound is predicted to be heavily influenced by a combination of hydrogen bonds and halogen bonds. The carboxamide group is a classic hydrogen bond donor and acceptor, while the iodine atom at the 5-position of the triazole ring is a potent halogen bond donor. Computational models of analogous systems suggest that these interactions work in concert to direct the formation of well-ordered, multidimensional crystalline structures.

Theoretical calculations on similar 1,2,3-triazole-4-carboxamide frameworks have highlighted the importance of hydrogen bonding patterns, such as N–H⋯N and N–H⋯O interactions, in forming supramolecular synthons. rsc.org The interplay of these hydrogen bonds can lead to the formation of chains or sheets. For this compound, it is computationally predicted that the amide N-H group and the carbonyl oxygen will participate in strong hydrogen bonds, while the triazole nitrogen atoms can also act as hydrogen bond acceptors.

The presence of the iodine atom introduces the significant contribution of halogen bonding. The iodine atom, when bonded to an electron-withdrawing group like the triazole ring, possesses a region of positive electrostatic potential known as a σ-hole on the outermost portion of its surface, along the extension of the covalent bond. rsc.orgunimi.it This positive region can interact favorably with a region of negative electrostatic potential (a Lewis base), such as a nitrogen or oxygen atom on an adjacent molecule.

DFT calculations are instrumental in characterizing these halogen bonds. Key parameters that can be computationally predicted include the interaction energy, the distance between the iodine and the halogen bond acceptor, and the C–I⋯Y angle (where Y is the acceptor atom). For iodo-organic compounds, these interactions are notably directional, with the C–I⋯Y angle tending towards linearity (approximately 180°). rsc.org

In the case of this compound, potential halogen bond acceptors within the same molecule type include the nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group. Computational studies on analogous iodo-triazolium motifs have demonstrated the strength of such C–I⋯N and C–I⋯O halogen bonds in directing anion recognition and forming robust assemblies. anu.edu.au

The strength of the halogen bond generally follows the trend I > Br > Cl > F, making the iodo-substituted triazole a strong halogen bond donor. unimi.it Theoretical studies on halobenzene dimers have quantified the binding energies of halogen⋯halogen interactions, providing a comparative framework for understanding the energetics of these non-covalent bonds. nih.govresearchgate.net For instance, the binding energy of iodobenzene (B50100) dimers in certain orientations can be in the range of -0.79 to -1.49 kcal/mol, indicating a significant stabilizing interaction. nih.gov While these are for a different molecular system, they provide an estimate of the magnitude of stabilization that can be expected from iodine-mediated interactions.

The following table summarizes the predicted key intermolecular interactions for this compound based on computational studies of analogous systems.

Interaction TypeDonorAcceptorPredicted GeometryPredicted Relative Strength
Hydrogen BondAmide N-HCarbonyl OxygenDirectionalStrong
Hydrogen BondAmide N-HTriazole NitrogenDirectionalModerate to Strong
Halogen BondC5-Iodine (σ-hole)Triazole NitrogenHighly Directional (~180°)Strong
Halogen BondC5-Iodine (σ-hole)Carbonyl OxygenHighly Directional (~180°)Moderate to Strong

The interplay between the strong, directional hydrogen bonds from the carboxamide moiety and the equally strong and directional halogen bonds from the iodo-triazole ring is expected to result in a highly organized and stable supramolecular architecture. Computational predictions suggest that these competing yet often complementary interactions are the primary determinants of the crystal packing of this compound.

Advanced Applications and Functional Roles of 5 Iodo 1h 1,2,3 Triazole 4 Carboxamide Scaffolds in Chemical Science

Utilization as Versatile Scaffolds in Medicinal Chemistry Design

The 5-iodo-1H-1,2,3-triazole-4-carboxamide framework is a valuable scaffold in the design of new therapeutic agents. The combination of the triazole and carboxamide moieties provides a rigid and stable structure with well-defined electronic and steric properties, making it an ideal starting point for developing targeted drugs.

Exploration of Triazole-Carboxamide Hybrids for Target Modulation

The hybrid structure of triazole-carboxamide is a recurring motif in the development of novel bioactive compounds. Researchers have synthesized and evaluated various derivatives of this core structure for a range of therapeutic targets.

Anticancer Agents : A series of novel 1,2,3-triazole carboxamide derivatives were synthesized and showed significant cytotoxic potential against several human cancer cell lines, including HeLa, PANC-1, HCT-116, and A-549. ijpsdronline.com Molecular docking studies suggested that these compounds exhibit strong binding interactions with the active sites of key cancer-related proteins like EGFR and CDK4-Cyclin D3, indicating their potential as targeted cancer therapies. ijpsdronline.com

Antimicrobial and Antifungal Activity : The 1,2,3-triazole-4-carboxamide scaffold has been investigated for its antimicrobial properties. researchgate.net Certain derivatives have demonstrated potent antibacterial effects against Staphylococcus aureus, while others were active against the pathogenic yeast Candida albicans. researchgate.net Furthermore, 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives have been identified as inhibitors of the pyruvate (B1213749) dehydrogenase complex (PDHc) E1, a key enzyme in microorganisms. nih.gov This inhibition leads to significant antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. nih.gov

Antiparasitic Agents : A novel class of compounds based on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core was identified through high-content screening as being effective against Trypanosoma cruzi, the parasite responsible for Chagas' disease. acs.orgnih.gov Optimization of this series led to improvements in potency, solubility, and metabolic stability, resulting in compounds that could significantly suppress parasite burden in animal models. nih.gov

The following table summarizes research findings on the biological activities of various triazole-carboxamide derivatives.

Compound SeriesTherapeutic TargetKey Findings
1,2,3-Triazole Carboxamide Derivatives Cancer (EGFR, CDK4-Cyclin D3)Displayed significant anticancer activity against HeLa, PANC-1, HCT-116, and A-549 cell lines. ijpsdronline.com
5-Iodo-1,4-disubstituted-1,2,3-triazoles Fungal Infections (PDHc-E1)Showed potent inhibitory activity against PDHc-E1 and significant antifungal effects against B. cinerea. nih.gov
5-Amino-1,2,3-triazole-4-carboxamides (ATC) Chagas' Disease (T. cruzi)Identified as a novel hit series with submicromolar activity against the intracellular parasite. acs.orgnih.gov
1-Aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides Bacterial & Fungal InfectionsExhibited potent antibacterial effects against S. aureus and activity against C. albicans. researchgate.net

Bioisosteric Replacement Strategies Involving the Triazole and Carboxamide Moieties

This substitution is advantageous because the triazole ring:

Mimics the size, planarity, and dipole moment of the amide bond. unimore.it

Possesses both hydrogen bond donor and acceptor capabilities, similar to an amide. unimore.it

Offers superior metabolic stability, as it is resistant to cleavage by proteases and hydrolysis. unimore.itacs.org

This strategy has been effectively used to modify existing drugs to enhance their properties. For instance, the bioisosteric replacement of the amide bond in acetaminophen (B1664979) and phenacetin (B1679774) with a 1,2,3-triazole ring yielded new conjugates with improved efficacy and reduced toxicity. acs.orgnih.gov The resulting compounds showed superior anti-inflammatory, analgesic, and antipyretic potential compared to the parent drugs. nih.gov The stability and predictable geometry of the triazole ring make it a reliable building block for creating peptidomimetics and other drug analogues with enhanced pharmacokinetic profiles. unimore.it

Role in Supramolecular Chemistry and Self-Assembly

Beyond medicinal chemistry, the this compound scaffold is instrumental in the field of supramolecular chemistry. Its ability to form predictable non-covalent interactions allows for the construction of highly organized, functional molecular architectures.

Halogen Bonding Interactions in Solution and Solid State

The iodine atom at the C5 position of the triazole ring is a potent halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the iodine's σ-hole, making it a strong and reliable XB donor.

These features are widely applied in crystal engineering and the design of supramolecular assemblies. nih.gov Studies on related 4,5-diiodo-1,2,3-triazolium salts have shown that the C–I···anion halogen bonds are strong enough to direct the self-assembly of these molecules into diverse and complex architectures, including dimers, trimers, tetramers, and even linear polymers, depending on the counter-anion present. nih.gov This predictable and tunable interaction makes the 5-iodo-1,2,3-triazole moiety a valuable tool for building complex, ordered structures in the solid state.

Formation of Coordination Complexes and Aggregates with Metal Ions

The nitrogen atoms within the 1,2,3-triazole ring act as effective coordination sites for metal ions. mdpi.com This property allows triazole-containing ligands to form stable complexes with a wide variety of transition metals. The resulting coordination complexes can have unique geometries, electronic properties, and catalytic activities. For example, mononuclear complexes have been prepared using a 1,2,4-triazole (B32235) ligand with metals such as Nickel, Cobalt, Cadmium, and Copper. mdpi.com The specific structure of these complexes is often influenced by the metal ion, the counter-anions, and hydrogen bonding networks, leading to the formation of intricate supramolecular structures. mdpi.com

Triazole-Based Artificial Ion Receptors and Recognition Systems

Leveraging their ability to coordinate with metal ions, triazole-containing molecules have been designed as artificial ion receptors and chemosensors. researchgate.net The defined geometry of the triazole ring and its nitrogen donors allows for the creation of binding pockets that are selective for specific cations.

Researchers have developed triazole-based systems for the selective recognition of various ions:

Lithium Ion (Li+): A triazole-based receptor has been synthesized that can form a stable complex with lithium chloride, demonstrating its potential for selective ion binding. researchgate.net

Heavy Metal Ions (Pb²⁺ and Cu²⁺): Chalcone-based 1,2,3-triazole derivatives have been shown to act as selective chemosensors for lead and copper ions. nih.govrsc.org The binding of the metal ion to the triazole and other coordinating groups within the molecule induces a change in its photophysical properties, allowing for colorimetric or fluorescent detection. rsc.org

The ease of synthesizing substituted triazoles via "click chemistry" makes this scaffold particularly attractive for creating a diverse library of ion receptors with tailored specificities and sensing capabilities. nih.gov

Contributions to Materials Science and Polymer Chemistry

The integration of the 5-iodotriazole core into macromolecules has provided a powerful platform for creating advanced polymers and functional materials. The C-I bond at the 5-position of the triazole ring serves as a versatile handle for subsequent chemical modifications, enabling the precise tuning of material properties.

Post-polymerization modification is a strategic approach that allows for the chemical alteration of a pre-formed polymer, thereby introducing new functionalities without altering the polymer's fundamental structure or molecular weight. researchgate.netwiley-vch.de This technique is particularly effective for polymers containing the 5-iodotriazole moiety.

A key method involves the "click" polymerization of monomers containing both azide (B81097) and iodoalkyne groups to produce poly(5-iodo-1,2,3-triazole)s (iodo-PTAs). acs.org These iodo-PTAs serve as versatile precursor polymers. The iodine atom on the triazole ring is readily susceptible to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. acs.org This allows for the introduction of a wide array of functional groups onto the polymer backbone after the initial polymerization has been completed. acs.org This strategy offers significant advantages, as it circumvents potential issues of catalyst poisoning that can occur when functional groups are present during the polymerization process. researchgate.net The ability to functionalize the polymer in a secondary step provides a high degree of control over the final chemical and physical properties of the material. acs.org

The functionalization of iodo-PTAs opens the door to a diverse range of materials with tailored properties. The nature of the substituent introduced at the 5-position of the triazole ring directly influences the thermal and chemical characteristics of the resulting polymer. acs.org This "tunability" is a significant advantage in the design of materials for specific applications. acs.org

The 1,2,3-triazole ring itself imparts valuable properties to materials. It is a stable structural motif that can act as a bioisostere for amide groups and is known for its metabolic stability. lifechemicals.com In materials science, 1,2,3-triazoles find use as photostabilizing agents for polymers and as whitening agents for thermoplastic resins. lifechemicals.com The advent of "click chemistry" has further expanded the use of triazoles in creating novel materials, including linear polymers and dendrimers. lifechemicals.com By starting with a this compound scaffold, chemists can leverage both the inherent properties of the triazole ring and the vast possibilities offered by post-polymerization functionalization to create a multitude of advanced materials.

Application in Catalysis: Organocatalysis and Metal Coordination

The 1,2,3-triazole ring possesses unique electronic properties that make it suitable for applications in catalysis. The polarized C-H bonds and the nitrogen atoms of the ring can engage in supramolecular interactions and coordinate with metal centers, respectively. nih.gov This dual capability allows triazole-based scaffolds to function in both organocatalysis and metal-catalyzed reactions.

While direct catalytic applications of this compound itself are not extensively detailed, the broader family of 1,2,3-triazoles serves as a blueprint for its potential. Triazole derivatives have been successfully employed as ligands in metal catalysis, for instance, in titanium-catalyzed additions of alkylzinc reagents to aldehydes. nih.gov Furthermore, the triazole framework has been a key component in the design of anion-binding organocatalysts, which have proven effective in alkylation reactions and asymmetric dearomatizations of N-heteroarenes. nih.gov The presence of the iodo-substituent on the this compound scaffold provides a reactive site for anchoring the molecule to catalytic supports or for further modification to fine-tune its catalytic activity and selectivity.

Agrochemical Research and Related Compounds

Derivatives of 5-iodo-1,2,3-triazole have shown significant promise in the field of agrochemical research, particularly as antifungal agents. nih.gov The 1,2,3-triazole core is a recognized pharmacophore in medicinal and agricultural chemistry, and modifications to this scaffold can lead to potent bioactive compounds. lifechemicals.comresearchgate.net

Research has focused on a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives designed to act as inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1), a crucial enzyme in microbial metabolism. nih.gov In vitro bioassays demonstrated that these compounds exhibited significant inhibition against E. coli PDHc-E1. nih.gov The antifungal activity of these derivatives was tested against common plant pathogens, with several compounds showing good activity against Rhizoctonia solani and Botrytis cinerea. nih.gov

One particular derivative, compound 3n from a research study, exhibited exceptionally potent inhibitory action against Botrytis cinerea, with an EC₅₀ value of 5.4 µg/mL. This was approximately 5.5 times more potent than the commercial fungicide pyrimethanil (B132214) (EC₅₀ = 29.6 µg/mL) under the same conditions. nih.gov These findings identify 5-iodo-1,2,3-triazole derivatives as a promising class of lead compounds for the development of new and more effective antifungal agents for crop protection. nih.gov

Table 1: Antifungal Activity of Selected 5-Iodo-1,4-disubstituted-1,2,3-triazole Derivatives Data sourced from a study on PDHc-E1 inhibitors. nih.gov

CompoundTarget FungusEC₅₀ (µg/mL)EC₉₀ (µg/mL)
3nBotrytis cinerea5.421.1
Pyrimethanil (Control)Botrytis cinerea29.6113.4

Future Research Directions and Perspectives on 5 Iodo 1h 1,2,3 Triazole 4 Carboxamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on creating more efficient, sustainable, and scalable methods for synthesizing 5-iodo-1H-1,2,3-triazole-4-carboxamide and its derivatives. While current methods, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are effective, there is a continuous drive to improve upon them.

Key areas of development include:

One-Pot Reactions: Expanding on existing one-pot procedures that combine cycloaddition and iodination into a single step will be a priority. hep.com.cn These methods reduce waste, save time, and simplify purification processes.

Aqueous Synthesis: The development of novel aqueous iodination systems represents a significant step towards greener chemistry. rsc.org Future work will likely aim to optimize these systems to be effective for a wider range of substrates, including those with carboxamide functionalities, under mild, aerobic conditions.

Catalyst Innovation: Research into new catalytic systems beyond traditional copper catalysts could lead to improved yields, regioselectivity, and functional group tolerance. This includes exploring other metal catalysts or even metal-free conditions to circumvent issues of catalyst toxicity and removal.

Flow Chemistry: Adapting synthetic routes to continuous flow processes can offer enhanced control over reaction parameters, improve safety, and facilitate large-scale production, making these compounds more accessible for widespread application.

Table 1: Comparison of Synthetic Approaches for 5-Iodo-1,2,3-triazoles

Method Key Features Advantages Potential Future Improvements
Aqueous Iodination Uses an aqueous reaction system under air. rsc.org High efficiency, excellent chemo-selectivity, wide functional group tolerance, environmentally friendly. Optimization for broader substrate scope, including complex carboxamides.
One-Pot Synthesis Combines azide-alkyne cycloaddition and iodination. hep.com.cn Regioselective, reduced workup, time and resource-efficient. Development of catalyst-free or more sustainable catalyst systems.
Multi-component Reactions Utilizes azides, terminal alkynes, and an iodine source in a single reaction. nih.gov High atom economy, combinatorial synthesis of diverse derivatives. Expansion to include a wider variety of functionalized starting materials.

Advanced Functionalization for Tailored Molecular Properties

The this compound core is a versatile building block, and future research will heavily invest in exploring its functionalization to create molecules with specific, tailored properties. The carbon-iodine bond is particularly amenable to a wide range of transformations.

Future functionalization strategies will likely include:

Cross-Coupling Reactions: There is vast potential in utilizing the iodo group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings. nih.gov This allows for the introduction of a wide array of aryl, alkynyl, and vinyl substituents at the 5-position, dramatically expanding the accessible chemical space.

Halogen Exchange: The iodo group can be replaced with other halogens (e.g., fluorine, bromine, chlorine) via halogen exchange reactions, providing access to triazoles with different reactivity profiles and physical properties. researchgate.net

Direct C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the triazole ring or on substituents would represent a highly efficient and atom-economical approach to creating complex derivatives without the need for pre-functionalized starting materials.

Modification of the Carboxamide Group: The carboxamide moiety itself offers numerous opportunities for modification, including the synthesis of diverse secondary and tertiary amides, which can significantly influence solubility, biological activity, and self-assembly properties.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating the discovery of new molecules with desired functions. This approach is particularly relevant for the rational design of derivatives of this compound.

Future research in this area will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular properties such as electronic structure, reactivity, and spectral characteristics. researchgate.netnih.gov This can guide the selection of synthetic targets and help interpret experimental results.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of triazole derivatives with biological targets like enzymes or receptors. nih.govnih.gov Molecular dynamics simulations can further explore the stability and conformational changes of these complexes over time.

In Silico Screening: Employing computational tools to screen virtual libraries of this compound derivatives for properties like drug-likeness, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity before committing to their synthesis. nih.gov

Table 2: Computational Tools in the Design of Triazole Derivatives

Computational Method Application Expected Outcome
Density Functional Theory (DFT) Elucidation of molecular structure, vibrational frequencies, and electronic properties. nih.gov Accurate prediction of molecular geometry and reactivity, aiding in synthetic planning.
Molecular Docking Prediction of binding interactions with biological macromolecules. nih.gov Identification of potential lead compounds and understanding of structure-activity relationships.
Hirshfeld Surface Analysis Investigation of intermolecular interactions in the crystalline state. mdpi.com Insight into crystal packing and the design of materials with specific solid-state properties.

Expanding the Scope of Supramolecular Architectures

The structural features of this compound make it an excellent candidate for the construction of complex supramolecular assemblies. The iodo atom is a potent halogen bond donor, while the carboxamide and triazole groups can participate in extensive hydrogen bonding.

Future research will focus on:

Halogen Bonding: Systematically exploring the role of the C–I bond as a robust halogen bond donor to interact with various Lewis basic sites. nih.gov This can be used to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks, a key aspect of crystal engineering. hep.com.cnrsc.org

Hydrogen Bonding Networks: Utilizing the N-H protons and the carbonyl oxygen of the carboxamide group, along with the nitrogen atoms of the triazole ring, to form intricate and stable hydrogen-bonded structures. nih.gov

Multi-component Systems: Designing co-crystals and gels where this compound interacts with other molecular components through a combination of halogen and hydrogen bonding to create functional materials with novel properties. The presence of the iodo group has been shown to significantly enhance the gelation ability of triazole derivatives. hep.com.cn

Design of Next-Generation Chemical Probes and Tools

The unique properties of the this compound scaffold make it an attractive platform for developing sophisticated chemical probes and tools for biological research.

Future directions in this area include:

Bioorthogonal Chemistry: The triazole core, often synthesized via "click chemistry," is inherently bioorthogonal. The iodo substituent provides a reactive handle for further modifications, such as radiolabeling or attachment of fluorophores, enabling the creation of probes for imaging and tracking biomolecules in living systems. rsc.org

Targeted Covalent Inhibitors: The reactivity of the iodo-triazole can be harnessed to design targeted covalent inhibitors. A strategically placed iodo group could potentially undergo reactions with nucleophilic residues in the active site of a target protein, leading to irreversible inhibition.

Fragment-Based Drug Discovery: The core scaffold can serve as a versatile fragment for screening against a wide range of biological targets. Hits can then be elaborated by functionalizing the iodo and carboxamide positions to develop potent and selective modulators of protein function. Research has already identified 5-amino-1,2,3-triazole-4-carboxamides as promising starting points for developing agents against parasitic diseases. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Iodo-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Use microwave-assisted or ultrasound-assisted heterocyclization to improve reaction efficiency and yield. For example, triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multicomponent reactions under controlled temperature and solvent conditions . Optimize iodination steps by adjusting stoichiometry (e.g., iodine source equivalents) and reaction time to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁵N for triazole ring confirmation),
  • High-resolution mass spectrometry (HRMS) to verify molecular weight,
  • X-ray crystallography for absolute stereochemical determination (if crystalline),
  • HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .

Q. What strategies mitigate the low aqueous solubility of this compound in experimental settings?

  • Methodology : Use co-solvents like DMSO or ethanol (10–20% v/v) to enhance solubility. Alternatively, derivatize the carboxamide group with hydrophilic moieties (e.g., polyethylene glycol chains) while preserving bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against target enzymes?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to analyze interactions with enzymes like kinases or proteases. Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic inhibition). Cross-reference results with structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to identify structure-activity relationships (SARs) .

Q. What experimental designs address contradictions in reported bioactivity data for triazole carboxamides?

  • Methodology :

Replicate studies under standardized conditions (pH, temperature, cell lines).

Use factorial design to isolate variables (e.g., substituent effects, solvent polarity) contributing to divergent results .

Conduct meta-analyses of published datasets to identify trends or methodological biases .

Q. How can researchers optimize reaction fundamentals for scalable synthesis without compromising yield?

  • Methodology : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and temperature. For example, a central composite design (CCD) can model non-linear relationships between variables. Prioritize green chemistry principles (e.g., aqueous solvents) to enhance scalability .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Isothermal titration calorimetry (ITC) to quantify binding affinities,
  • Surface plasmon resonance (SPR) for real-time interaction kinetics,
  • CRISPR-Cas9 gene editing to confirm target specificity in cellular models .

Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based traceability systems to ensure reproducibility and compliance with FAIR principles .
  • Contradictory Results : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC) and share raw data via repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.